The Structural and Synthetic Paradigm of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl in Modern Drug Discovery
The Structural and Synthetic Paradigm of 7-Azaspiro[3.5]nonan-2-ylmethanol HCl in Modern Drug Discovery
Executive Summary
The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining trend in contemporary medicinal chemistry. At the forefront of this shift is 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride , a bifunctional spirocyclic building block. By combining a rigid spiro[3.5]nonane core with orthogonal reactive handles (a secondary amine and a primary alcohol), this compound serves as a highly versatile bioisostere for traditional heterocycles like piperidine and piperazine. This technical guide explores the physicochemical properties, structural rationale, and validated synthetic workflows associated with this critical scaffold.
Chemical Identity & Physicochemical Properties
The 7-azaspiro[3.5]nonane system consists of a six-membered piperidine ring fused at a single spiro carbon to a four-membered cyclobutane ring[1]. The presence of the hydroxymethyl group at the 2-position of the cyclobutane ring introduces a critical vector for downstream functionalization.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 7-Azaspiro[3.5]nonan-2-ylmethanol hydrochloride |
| CAS Registry Number | 2306273-13-0[2] |
| MDL Number | MFCD31744184[3] |
| Molecular Formula | C9H17NO · HCl |
| Molecular Weight | 191.70 g/mol |
| Structural Class | Spirocyclic aliphatic heterocycle |
| Typical Purity | ≥95% (Commercial standard)[2] |
Structural Rationale: The Fsp³ Paradigm
In drug discovery, the fraction of sp³ hybridized carbons (Fsp³) is a well-established metric correlated with clinical success. Flat, sp²-rich molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity.
Replacing a flat piperidine or morpholine ring with a 7-azaspiro[3.5]nonane core dramatically increases the Fsp³ character[4]. The spirocyclic geometry forces the molecule into a rigid, three-dimensional conformation. This steric bulk shields vulnerable metabolic hotspots from cytochrome P450 enzymes, enhancing metabolic stability[5]. Furthermore, the unique spatial arrangement alters the basicity (pKa) of the nitrogen atom, which can be tuned to optimize membrane permeability and reduce hERG liability.
Logic of bioisosteric replacement using spirocyclic scaffolds.
Application in Targeted Protein Degradation (PROTACs)
The dual-handle nature of 7-azaspiro[3.5]nonan-2-ylmethanol makes it an exceptional linker-scaffold for complex modalities like Proteolysis Targeting Chimeras (PROTACs). Recent patent literature highlights its use in synthesizing pan-KRAS mutant degraders[6].
In these architectures, the secondary amine (N7) is typically alkylated or acylated to attach the target-binding ligand (e.g., a KRAS inhibitor). The primary alcohol (C2-OH) provides an orthogonal handle that can be converted into an ether or ester to link the E3 ubiquitin ligase recruiter (e.g., a glutarimide derivative). The rigidity of the spirocycle allows chemists to precisely control the spatial distance and exit vectors between the two warheads, a critical thermodynamic requirement for stable ternary complex formation.
Experimental Protocols: Functionalization Workflows
To utilize this scaffold effectively, the secondary amine must often be selectively functionalized without cross-reacting with the primary alcohol. Below is a self-validating, step-by-step protocol for the selective reductive amination of the spirocyclic core, adapted from validated pan-KRAS degrader synthesis workflows[6].
Protocol: Selective Reductive Amination
Objective: Alkylate the secondary amine of the spirocyclic core while preserving the primary alcohol.
Reagents:
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7-Azaspiro[3.5]nonan-2-ylmethanol HCl (1.52 mmol)
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Target Aldehyde (1.52 mmol)
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Sodium Acetate (NaOAc) (3.04 mmol)
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Sodium Cyanoborohydride (NaBH₃CN) (1.52 mmol)
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Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Methodology:
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Freebasing and Buffering: Suspend 7-azaspiro[3.5]nonan-2-ylmethanol HCl (291 mg, 1.52 mmol) in the chosen solvent. Add NaOAc (250 mg, 3.04 mmol).
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Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic secondary amine. NaOAc is specifically chosen as a mild base because it neutralizes the HCl without pushing the bulk pH into the alkaline range. Imine formation requires a slightly acidic environment (pH ~5-6) to activate the aldehyde carbonyl for nucleophilic attack.
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Electrophile Addition: Add the target aldehyde (1.52 mmol) to the mixture. Stir at room temperature for 30–60 minutes.
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Causality: This incubation period allows the intermediate iminium ion to fully form and reach equilibrium before the reducing agent is introduced.
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Selective Reduction: Add NaBH₃CN (95 mg, 1.52 mmol) to the reaction mixture. Stir at 25°C for 2 hours.
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Causality: NaBH₃CN is selected over stronger hydrides (like NaBH₄ or LiAlH₄) because it selectively reduces the iminium ion at pH 5-6. It is insufficiently reactive to reduce the unreacted aldehyde or the primary alcohol, ensuring chemoselectivity and preventing the formation of unwanted alcohol byproducts.
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Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Causality: The mild alkaline quench neutralizes any remaining acidic species, safely decomposes unreacted cyanoborohydride, and ensures the newly formed tertiary amine remains in its free base form for efficient extraction.
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Extraction & Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via reverse-phase prep-HPLC or flash column chromatography. LC-MS should be used to validate the mass of the desired functionalized product.
Experimental workflow for the reductive amination of the spirocyclic core.
Safety, Handling, and Storage
According to standardized Safety Data Sheets (SDS), 7-azaspiro[3.5]nonan-2-ylmethanol hydrochloride is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[3].
Handling Requirements:
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All manipulations of the dry powder should be conducted within a certified fume hood to prevent inhalation of the fine hydrochloride dust.
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Standard personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory[3].
Storage Conditions:
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The compound is hygroscopic due to the hydrochloride salt and the primary alcohol. It must be stored in a tightly closed container in a cool, dry, and well-ventilated area.
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Protect from moisture and isolate from strong oxidizing agents to prevent degradation of the amine core[3].
References
- "US20240217972A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof." Google Patents.
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"(7-Azaspiro[3.5]nonan-2-yl)methanol." PubChem, National Institutes of Health. URL: [Link]
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"Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes." ChemRxiv. URL: [Link]
Sources
- 1. (7-Azaspiro[3.5]nonan-2-yl)methanol | C9H17NO | CID 66837624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AB566776 | CAS 2306273-13-0 – abcr Gute Chemie [abcr.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US20240217972A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof - Google Patents [patents.google.com]
